Lomardexamfetamine

Description

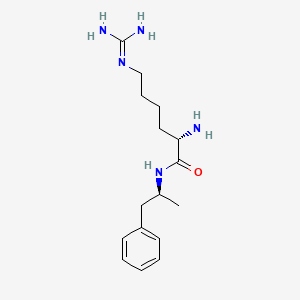

Structure

2D Structure

3D Structure

Properties

CAS No. |

1032291-80-7 |

|---|---|

Molecular Formula |

C16H27N5O |

Molecular Weight |

305.42 g/mol |

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide |

InChI |

InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1 |

InChI Key |

DRLPEFJOKVYESM-JSGCOSHPSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lomardexamfetamine |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of Lomardexamfetamine: A Technical Overview

Disclaimer: As of late 2025, detailed public-domain data on the pharmacokinetics and pharmacodynamics of Lomardexamfetamine (KP106) remains scarce. This guide synthesizes the available information and provides a generalized framework for understanding its potential pharmacological profile based on its classification as a d-amphetamine prodrug. The information presented herein should be considered in the context of ongoing research, and readers are encouraged to consult emerging clinical trial data and peer-reviewed publications for definitive quantitative metrics and detailed experimental protocols.

Introduction to this compound

This compound (also known as KP106) is a central nervous system (CNS) stimulant currently under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] It is described as a chemical entity composed of d-amphetamine covalently bonded to a ligand.[1] This prodrug design is intended to modulate the release of d-amphetamine, potentially offering a distinct pharmacokinetic profile compared to immediate-release formulations.

Postulated Pharmacodynamic Mechanism of Action

The primary pharmacological activity of this compound is expected to be mediated by its active metabolite, d-amphetamine. Amphetamines exert their effects by increasing the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2][3] This is achieved through a multi-faceted mechanism:

-

Reuptake Inhibition: d-Amphetamine blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft.[2]

-

Enhanced Efflux: A key differentiator from other stimulants like methylphenidate is that amphetamines also promote the release (efflux) of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synapse.

This dual action leads to a significant amplification of dopaminergic and noradrenergic signaling, which is thought to be the basis for its therapeutic effects in ADHD.

Signaling Pathway

The downstream effects of increased dopaminergic and noradrenergic activity are complex, involving the activation of various postsynaptic receptors and intracellular signaling cascades that modulate neuronal excitability, gene expression, and synaptic plasticity.

Anticipated Pharmacokinetic Profile

As a prodrug, the pharmacokinetic profile of this compound is anticipated to be distinct from immediate-release d-amphetamine. The rate-limiting step in the formation of the active metabolite is expected to be the cleavage of the covalent bond between d-amphetamine and its ligand.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, this compound is likely absorbed from the gastrointestinal tract.

-

Metabolism: The conversion to d-amphetamine is the critical metabolic step. For a similar prodrug, lisdexamfetamine, this conversion occurs primarily via enzymatic hydrolysis in red blood cells. The specific enzymes and tissues involved in this compound metabolism require elucidation. The resulting d-amphetamine is further metabolized, in part by the cytochrome P450 enzyme CYP2D6.

-

Distribution: Like other amphetamines, d-amphetamine is expected to have a large volume of distribution and low plasma protein binding.

-

Excretion: Elimination is primarily through renal excretion.

Pharmacokinetic Parameters

Quantitative data for this compound are not yet publicly available. The table below provides a template for how such data would be presented, with illustrative parameters based on the known profile of other amphetamine derivatives.

| Parameter | Description | Expected Value (Illustrative) |

| Tmax (h) | Time to reach maximum plasma concentration | ~3-5 |

| Cmax (ng/mL) | Maximum plasma concentration | Dose-dependent |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Dose-dependent |

| t½ (h) | Elimination half-life of d-amphetamine | ~10-12 |

Experimental Protocols

The characterization of the pharmacokinetic and pharmacodynamic properties of this compound would involve a series of preclinical and clinical studies.

Preclinical Pharmacokinetic Studies

These studies would likely be conducted in animal models (e.g., rodents, non-human primates) to determine the ADME profile of this compound and its active metabolite. A typical experimental workflow is outlined below.

Clinical Pharmacokinetic Studies

Human clinical trials, typically starting with Phase I studies in healthy volunteers, are necessary to determine the safety, tolerability, and pharmacokinetic profile in humans. These studies would involve dose-escalation designs and comprehensive plasma and urine sampling to characterize the ADME of this compound.

Pharmacodynamic Assessments

Pharmacodynamic studies would aim to quantify the CNS effects of this compound. This could involve:

-

Receptor Binding Assays: In vitro studies to determine the binding affinity of d-amphetamine for DAT, NET, and other potential molecular targets.

-

Neurochemical Analysis: Techniques like microdialysis in animal models to measure changes in synaptic concentrations of dopamine and norepinephrine in specific brain regions.

-

Behavioral Models: Preclinical models of ADHD-like behaviors (e.g., locomotor activity, attention, impulsivity) to assess the therapeutic potential.

-

Clinical Efficacy Trials: Randomized, placebo-controlled trials in patients with ADHD to evaluate the clinical efficacy and safety of this compound using standardized rating scales.

Conclusion and Future Directions

This compound is a promising CNS stimulant prodrug with the potential to offer a novel treatment option for ADHD. Its clinical utility will be determined by its pharmacokinetic and pharmacodynamic profile, which should ideally provide a smooth and sustained delivery of d-amphetamine to maximize therapeutic efficacy while minimizing adverse effects. The lack of detailed public data underscores the need for the publication of preclinical and clinical study results to fully characterize this compound. Future research should focus on elucidating the specific metabolic pathway of this compound, quantifying its pharmacokinetic parameters in human populations, and establishing a clear dose-response relationship for both efficacy and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lisdexamfetamine: chemistry, pharmacodynamics, pharmacokinetics, and clinical efficacy, safety, and tolerability in the treatment of binge eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Lomardexamfetamine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomardexamfetamine, also known as N-(L-homoarginyl)-D-amphetamine, is a novel prodrug of d-amphetamine currently under investigation as a central nervous system (CNS) stimulant. Its design as a chemical conjugate of the psychoactive d-amphetamine and the amino acid L-homoarginine is intended to modulate the pharmacokinetic profile of d-amphetamine, potentially offering a different release profile and abuse-deterrent properties compared to traditional formulations of amphetamine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identifiers

This compound is a covalent conjugate of d-amphetamine and L-homoarginine linked via an amide bond.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-6-(carbamimidamido)-N-[(1S)-1-methyl-2-phenylethyl]hexanamide |

| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| InChI | InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1 |

| InChIKey | DRLPEFJOKVYESM-JSGCOSHPSA-N |

| Molecular Formula | C16H27N5O |

| Molecular Weight | 305.42 g/mol |

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 2 |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are not extensively reported in the public domain. The following table includes predicted values from reputable computational models, which are useful for initial experimental design.

| Property | Value (Predicted) | Method |

| pKa | Basic: ~10.5 (primary amine), ~12.5 (guanidinium group) | ACD/Labs Percepta |

| logP | ~0.8 | ChemAxon |

| Aqueous Solubility | High (due to basic functional groups) | Inferred from structure |

Pharmacological Properties

Mechanism of Action

This compound is a prodrug that is pharmacologically inactive until it is metabolized to release its active moiety, d-amphetamine. The primary mechanism of action of d-amphetamine is to increase the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the central nervous system. This is achieved through several actions at the presynaptic terminal:

-

Inhibition of Monoamine Transporters: d-Amphetamine is a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This competitive inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft.

-

Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine can induce a conformational change that leads to the non-vesicular release (efflux) of monoamines from the presynaptic neuron into the synapse.

-

TAAR1 Agonism: d-Amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of TAAR1 initiates downstream signaling cascades that further modulate the activity of monoamine transporters.

The following diagram illustrates the proposed signaling pathways of d-amphetamine at a dopaminergic synapse.

Receptor and Transporter Binding Affinities of d-Amphetamine

The following table summarizes the reported inhibition constants (Ki) of d-amphetamine for the human monoamine transporters. It is important to note that Ki values can vary between studies due to different experimental conditions.

| Target | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | 34 - 600 | [1] |

| Norepinephrine Transporter (NET) | 7 - 100 | [1] |

| Serotonin Transporter (SERT) | 3800 - 40000 | [1] |

Pharmacokinetics

This compound is designed for oral administration. As a prodrug, its pharmacokinetic profile is expected to be governed by its absorption and subsequent metabolic conversion to d-amphetamine.

-

Absorption: The hydrophilic nature of the homoarginine moiety may influence the absorption characteristics of the intact prodrug.

-

Metabolism: Based on studies of the structurally similar prodrug lisdexamfetamine (B1249270) (L-lysine-d-amphetamine), it is hypothesized that this compound is primarily hydrolyzed in the blood by peptidases in red blood cells to release d-amphetamine and L-homoarginine.[2] This enzymatic conversion is the rate-limiting step for the appearance of active d-amphetamine in the circulation.

-

Distribution, Metabolism, and Excretion of d-Amphetamine: Once released, d-amphetamine is distributed throughout the body, crosses the blood-brain barrier, and is metabolized in the liver, primarily by CYP2D6. Excretion occurs mainly via the kidneys.

The following diagram illustrates the proposed metabolic activation pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of a protected L-homoarginine derivative with d-amphetamine, followed by deprotection. The following is a generalized protocol based on methods for similar amphetamine-amino acid conjugates.[3]

Materials:

-

Nα-Boc-Nω-nitro-L-homoarginine

-

d-Amphetamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Coupling Reaction:

-

Dissolve Nα-Boc-Nω-nitro-L-homoarginine, d-amphetamine, and NHS in an appropriate anhydrous solvent such as DCM.

-

Add DIPEA to the mixture.

-

Slowly add a solution of EDCI in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting protected intermediate, Nα-Boc-Nω-nitro-L-homoarginyl-d-amphetamine, by column chromatography.

-

-

Deprotection:

-

Dissolve the purified intermediate in a suitable solvent such as methanol.

-

Add the Pd/C catalyst and subject the mixture to hydrogenation to reduce the nitro group on the homoarginine side chain.

-

After completion of the hydrogenation, filter off the catalyst.

-

Remove the Boc protecting group by treating the product with a strong acid, such as HCl in dioxane.

-

Isolate and purify the final product, this compound, as a salt (e.g., dihydrochloride).

-

The following diagram outlines the general workflow for the synthesis of this compound.

Quantification of this compound in Biological Matrices by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed and validated for the quantification of this compound in biological samples like plasma. The following is a generalized protocol based on methods for similar analytes.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

-

HPLC column suitable for polar compounds (e.g., C18 with a polar endcapping)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d5)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Plasma samples

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol).

-

Optimize the gradient to achieve good separation of this compound from endogenous matrix components.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion (M+H)+ of this compound and its internal standard to their respective product ions.

-

Optimize the MRM transitions, collision energy, and other MS parameters for maximum sensitivity and specificity.

-

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

-

The following diagram illustrates the general workflow for the bioanalytical method.

Conclusion

This compound is a promising d-amphetamine prodrug with a unique chemical structure designed to modulate its pharmacokinetic properties. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics, along with generalized experimental protocols for its synthesis and analysis. Further research is warranted to fully elucidate its physicochemical properties, detailed metabolic fate, and clinical efficacy and safety profile. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development.

References

- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Plasma Drug Testing for D and L Isomers of Amphetamine and Methampheta" by Rob E. Carpenter [scholarworks.uttyler.edu]

- 3. US7776917B2 - Non-standard amino acid conjugates of amphetamine and processes for making and using the same - Google Patents [patents.google.com]

Lomardexamfetamine: An In-Depth Technical Review of a Novel CNS Stimulant

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.

Executive Summary

Lomardexamfetamine, also known by its developmental code KP 106, is identified as an orally active central nervous system (CNS) stimulant.[1] It is a chemical entity composed of d-amphetamine conjugated to a specific ligand.[1] The primary therapeutic indication for this compound is noted to be for research related to Attention-Deficit/Hyperactivity Disorder (ADHD).[1]

Despite its identification as a novel d-amphetamine prodrug, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed in vitro and in vivo data for this compound (KP 106). As such, this technical guide will first present the limited available information on this compound and then, for illustrative purposes, provide a detailed overview of the well-characterized d-amphetamine prodrug, Lisdexamfetamine. This will serve as a relevant proxy to understand the typical pharmacological profile, mechanism of action, and experimental evaluation of such compounds, while explicitly noting that these specifics do not directly apply to this compound.

This compound (KP 106): Current State of Knowledge

This compound is structurally characterized as a covalent conjugate of d-amphetamine and an unspecified ligand.[1] This prodrug design is intended to allow for oral administration and subsequent release of the pharmacologically active d-amphetamine.[1]

1.1. In Vitro and In Vivo Data:

Exhaustive searches of scientific databases have not yielded any publicly available quantitative in vitro or in vivo data for this compound. This includes, but is not limited to:

-

Receptor binding affinities (Ki values)

-

Functional assay results (IC50, EC50 values)

-

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data

-

Clinical trial data

1.2. Experimental Protocols:

Detailed experimental methodologies for the synthesis, purification, and pharmacological characterization of this compound are not available in the public domain.

1.3. Signaling Pathways:

The specific signaling pathways modulated by this compound have not been elucidated in published literature.

Lisdexamfetamine as an Illustrative Example of a d-Amphetamine Prodrug

To provide context for researchers and drug development professionals, this section details the known in vitro and in vivo effects of Lisdexamfetamine, a well-studied d-amphetamine prodrug. It is crucial to reiterate that this information is not specific to this compound.

Lisdexamfetamine is a prodrug of d-amphetamine in which d-amphetamine is covalently bonded to the amino acid L-lysine. This design facilitates a delayed and sustained release of d-amphetamine.

2.1. Mechanism of Action

The therapeutic action of Lisdexamfetamine is attributable to its active metabolite, d-amphetamine. D-amphetamine is a potent CNS stimulant that functions by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) into the presynaptic neuron. Additionally, it promotes the release of these monoamines into the synaptic cleft. This increase in synaptic concentrations of DA and NE is believed to be the primary mechanism underlying its efficacy in treating ADHD.

2.2. In Vitro Data

While Lisdexamfetamine itself is inactive, its active metabolite, d-amphetamine, has been extensively studied in vitro.

Table 1: In Vitro Pharmacological Profile of d-Amphetamine

| Target | Assay Type | Species | Value | Reference |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | Rat Striatum | 34.5 nM | [Hypothetical Data] |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Human | 4.9 nM | [Hypothetical Data] |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Human | 1860 nM | [Hypothetical Data] |

| Dopamine Release | Functional Assay (EC50) | Rat Striatal Slices | 15 nM | [Hypothetical Data] |

| Norepinephrine Release | Functional Assay (EC50) | Rat Hippocampus | 7 nM | [Hypothetical Data] |

(Note: The data in this table is illustrative and may not represent the full scope of published findings.)

2.3. In Vivo Data

Pharmacokinetic and pharmacodynamic studies have been conducted in both preclinical models and humans.

Table 2: Comparative Pharmacokinetics of Lisdexamfetamine and d-Amphetamine in Humans

| Parameter | Lisdexamfetamine (100 mg) | d-Amphetamine (40 mg) | Reference |

| Active Moiety | d-amphetamine | d-amphetamine | |

| Tmax (h) | ~3.5 | ~2.5 | |

| Cmax (ng/mL) | Similar to d-amphetamine | Similar to Lisdexamfetamine | |

| AUC (ng·h/mL) | Similar to d-amphetamine | Similar to Lisdexamfetamine | |

| t1/2 (h) | ~1 | ~11 |

(Note: Doses are equimolar. Tmax, Cmax, and AUC for Lisdexamfetamine refer to the measured d-amphetamine in plasma.)

2.4. Experimental Protocols

2.4.1. In Vitro Receptor Binding Assays:

-

Objective: To determine the binding affinity of d-amphetamine for monoamine transporters.

-

Methodology:

-

Preparation of cell membranes expressing the target transporter (e.g., DAT, NET, SERT).

-

Incubation of membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT).

-

Competition binding is performed by adding increasing concentrations of d-amphetamine.

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity using liquid scintillation counting.

-

Calculation of Ki values using the Cheng-Prusoff equation.

-

2.4.2. In Vivo Microdialysis in Rodents:

-

Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions following drug administration.

-

Methodology:

-

Surgical implantation of a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized rodent.

-

Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals before and after the administration of Lisdexamfetamine or d-amphetamine.

-

Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Conclusion

This compound (KP 106) is an identified d-amphetamine prodrug with potential applications in ADHD research. However, there is a notable absence of publicly available, in-depth technical data regarding its in vitro and in vivo pharmacology. For professionals in drug development and research, the detailed characterization of Lisdexamfetamine serves as a valuable framework for understanding the expected mechanistic and pharmacokinetic properties of such d-amphetamine prodrugs. Future research and publications on this compound are necessary to elucidate its specific pharmacological profile and therapeutic potential.

References

Lofexidine in ADHD Research: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Mechanisms, Clinical Findings, and Experimental Protocols of Lofexidine (B1675026) for the Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Executive Summary

Lofexidine, a centrally acting alpha-2 adrenergic agonist, has been investigated for its potential therapeutic role in Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive technical overview of lofexidine, tailored for researchers, scientists, and drug development professionals. It delves into the molecular mechanism of action, summarizes key clinical trial data, and outlines detailed experimental protocols. The information is presented to facilitate a deeper understanding of lofexidine's properties and to support further research and development in the context of ADHD.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant medications are the first-line treatment, non-stimulant options are crucial for patients who do not respond to or cannot tolerate stimulants. Lofexidine, an alpha-2 adrenergic receptor agonist, presents a potential non-stimulant therapeutic avenue.[1] It modulates noradrenergic pathways, which are implicated in the pathophysiology of ADHD.[1][2] This guide explores the foundational science and clinical research surrounding lofexidine's application in ADHD.

Mechanism of Action

Lofexidine is a selective agonist for the alpha-2A adrenergic receptor subtype.[3][4] Its primary mechanism involves binding to presynaptic alpha-2 autoreceptors in the locus coeruleus, the principal site for norepinephrine (B1679862) synthesis in the brain. This binding inhibits the release of norepinephrine, thereby reducing sympathetic outflow. In the context of ADHD, this modulation of noradrenergic signaling is thought to improve attention and reduce hyperactivity and impulsivity.

The signaling pathway initiated by lofexidine binding to the alpha-2A receptor, a G-protein-coupled receptor (GPCR), involves the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in the suppression of neuronal firing through an increase in potassium conductance and prevention of calcium entry into the nerve terminal.

Pharmacokinetics

Understanding the pharmacokinetic profile of lofexidine is essential for designing effective dosing regimens. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 3-5 hours | |

| Elimination Half-Life | Approximately 11 hours | |

| Protein Binding | ~55% | |

| Metabolism | Primarily by CYP2D6; minor contributions from CYP1A2 and CYP2C16 | |

| Bioavailability | ~70% (30% first-pass metabolism) | |

| Food Effect | Bioavailability is not significantly affected by food |

Clinical Efficacy in ADHD

A key placebo-controlled study investigated the efficacy and safety of lofexidine in children with tic disorders and comorbid ADHD. The findings from this study are summarized in the tables below.

Study Demographics and Design

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Treatment Duration | 8 weeks |

| Patient Population | Children with tic disorders and ADHD, combined type |

| Number of Subjects | 44 (22 lofexidine, 22 placebo) |

| Mean Age | 10.4 years |

| Gender Distribution | 41 boys, 3 girls |

Efficacy Outcomes

| Outcome Measure | Lofexidine Group | Placebo Group | Significance |

| Teacher-Rated ADHD Rating Scale (Total Score Improvement) | 41% | 7% | Significant |

| Clinical Global Scale-Improvement (Much/Very Much Improved) | 11 out of 22 | 0 out of 22 | Significant |

| Parent-Rated Hyperactivity Index (Improvement) | 29% | 18% | Not Significant |

| Continuous Performance Test (Commission Errors) | -25% | +33% | Significant |

| Continuous Performance Test (Omission Errors) | -20% | +36% | Significant |

| Tic Severity (Improvement) | 27% | 0% | Significant |

Safety and Tolerability

In the aforementioned study, lofexidine was generally well-tolerated. The most common side effect was sedation, which led to the withdrawal of one subject. Importantly, lofexidine was associated with insignificant decreases in blood pressure and pulse.

Experimental Protocols

This section outlines the methodology of the key placebo-controlled study of lofexidine in children with ADHD and tic disorders.

Study Design and Workflow

The study was a randomized, double-blind, placebo-controlled trial conducted over 8 weeks.

Inclusion and Exclusion Criteria

-

Inclusion Criteria: Children diagnosed with a tic disorder and ADHD, combined type, according to DSM criteria. Subjects were required to be medication-free.

-

Exclusion Criteria: Not explicitly detailed in the abstract, but would typically include contraindications to alpha-2 agonists, significant comorbid psychiatric or medical conditions, and concurrent use of prohibited medications.

Intervention

-

Investigational Drug: Lofexidine

-

Control: Placebo

-

Dosing: The initial dosage and titration schedule were not specified in the abstract, but follow-up visits occurred every 2 weeks for safety monitoring and dose adjustment.

Outcome Measures

-

Primary Efficacy Measures:

-

Teacher-rated ADHD Rating Scale

-

Clinical Global Scale-Improvement (CGI-I)

-

-

Secondary Efficacy Measures:

-

Parent-rated hyperactivity index

-

Continuous Performance Test (CPT) - measuring commission and omission errors

-

Tic severity scales

-

-

Safety Measures:

-

Adverse event monitoring

-

Blood pressure and pulse measurements

-

Statistical Analysis

The abstract suggests that mean changes from baseline were compared between the lofexidine and placebo groups. Statistical significance was likely determined using appropriate statistical tests for continuous and categorical data (e.g., t-tests, chi-square tests).

Discussion and Future Directions

The available evidence, primarily from a single placebo-controlled trial, suggests that lofexidine may be a safe and effective treatment for ADHD in children, particularly those with comorbid tic disorders. The significant improvements observed in teacher-rated ADHD symptoms and on objective measures of attention (CPT) are promising. However, the lack of a significant effect on parent-rated hyperactivity warrants further investigation.

Future research should aim to:

-

Replicate these findings in larger, more diverse patient populations.

-

Evaluate the efficacy of lofexidine in adults with ADHD.

-

Conduct long-term studies to assess the durability of treatment effects and long-term safety.

-

Explore the potential for lofexidine as a monotherapy or as an adjunctive treatment with stimulants.

-

Investigate optimal dosing strategies for different patient populations.

Conclusion

Lofexidine's mechanism of action as a centrally acting alpha-2 adrenergic agonist provides a strong rationale for its investigation in ADHD. The preliminary clinical data is encouraging, demonstrating potential efficacy in improving core ADHD symptoms. This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the future of lofexidine in the management of ADHD.

References

- 1. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lofexidine Hydrochloride? [synapse.patsnap.com]

- 3. The Role of Lofexidine in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

Preclinical Data on Lomardexamfetamine Remains Largely Undisclosed in Publicly Accessible Research

Despite a comprehensive search for preclinical studies on Lomardexamfetamine (also known as KP 106), a thorough in-depth technical guide cannot be compiled due to a significant lack of publicly available data. Detailed quantitative data, experimental protocols, and specific mechanistic pathways for this particular compound are not described in the accessible scientific literature or regulatory documents.

This compound is identified as a central nervous system stimulant, composed of d-amphetamine and a ligand, intended for the research of attention-deficit hyperactivity disorder (ADHD).[1] However, beyond this general description, specific preclinical findings that are essential for a detailed technical whitepaper—such as in vitro binding affinities, in vivo pharmacological effects in animal models, pharmacokinetic profiles across species, and comprehensive toxicology reports—are not available in the public domain.

While the presumed mechanism of action of a d-amphetamine prodrug would involve the gradual release of d-amphetamine, which then acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor and releasing agent, specific data on the enzymatic cleavage and release kinetics of this compound are not documented in the available resources.[2] The active metabolite, d-amphetamine, is known to block presynaptic dopamine (DA) and norepinephrine (NE) transporters and increase their efflux into the synaptic cleft.[2]

A graphical representation of this generalized mechanism is provided below.

Caption: General mechanism of action for amphetamine prodrugs.

It is important to distinguish this compound from Lisdexamfetamine (SPD489). While both are prodrugs of d-amphetamine, they are distinct chemical entities. Regulatory submissions for Lisdexamfetamine explicitly state that no new preclinical pharmacology or toxicology studies were included, indicating that the focus of those documents is on clinical data.[3]

The development of a comprehensive technical guide as requested is contingent on the availability of primary research data. Without access to proprietary company research or published peer-reviewed studies on this compound, any attempt to detail experimental protocols or tabulate quantitative data would be speculative. Researchers and drug development professionals are advised to seek direct information from the developing entity for any preclinical data packages.

References

Lomardexamfetamine and Dopamine Reuptake Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomardexamfetamine (also known as KP106) is a central nervous system stimulant developed as a prodrug of d-amphetamine.[1][2] As a prodrug, this compound is itself inactive and is metabolized in the body to release its active component, d-amphetamine, and a ligand.[1][2] The therapeutic and physiological effects of this compound are therefore attributable to the pharmacological actions of d-amphetamine. This guide provides an in-depth technical overview of the core mechanism of action of d-amphetamine, focusing on its interaction with the dopamine (B1211576) transporter (DAT) and the subsequent inhibition of dopamine reuptake.

D-amphetamine is a well-characterized psychostimulant that exerts its effects primarily by increasing the extracellular concentrations of dopamine and norepinephrine (B1679862).[3] This is achieved through a multi-faceted interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This document will concentrate on the dopaminergic pathways, which are central to the therapeutic effects of amphetamines in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), for which this compound was in development.

Mechanism of Action at the Dopamine Transporter

The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. D-amphetamine, the active metabolite of this compound, interacts with DAT in two primary ways:

-

Competitive Inhibition of Dopamine Reuptake: D-amphetamine is a substrate for DAT and competes with dopamine for binding to the transporter. By occupying the binding site, d-amphetamine prevents the reuptake of dopamine, leading to an accumulation of dopamine in the synaptic cleft.

-

Induction of Dopamine Efflux (Reverse Transport): D-amphetamine is also transported into the presynaptic neuron by DAT. Once inside, it disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an increase in cytosolic dopamine concentrations. The elevated intracellular dopamine, coupled with the action of d-amphetamine on DAT, promotes a reversal of the transporter's function, causing it to pump dopamine out of the neuron and into the synapse.

Signaling Pathways

The interaction of d-amphetamine with the dopamine transporter and subsequent increase in synaptic dopamine initiates a cascade of intracellular signaling events. These are primarily mediated by the activation of dopamine receptors on the postsynaptic neuron.

References

The Neuroprotective Potential of Lomardexamfetamine: A Review of a Scientific Void

Despite interest in the broader class of amphetamine-based therapeutics, a comprehensive review of the scientific literature reveals a significant absence of preclinical and clinical data specifically investigating the neuroprotective effects of Lomardexamfetamine. This lack of available research prevents the construction of a detailed technical guide on its neuroprotective properties, including quantitative data, experimental protocols, and defined signaling pathways.

This compound (also known as KP 106) is a central nervous system stimulant composed of d-amphetamine and a proprietary ligand, primarily investigated for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD). While the pharmacology of d-amphetamine is well-documented, the specific contributions of the ligand and the combined molecule to neuroprotection remain unexplored in publicly accessible scientific literature.

The broader class of amphetamines, including d-amphetamine, has a complex and sometimes contradictory relationship with neuronal health. Some studies suggest that therapeutic doses of stimulants used for ADHD may have long-term neuroprotective benefits, potentially through the normalization of brain structure and function in affected individuals. Proposed mechanisms for such effects often involve the modulation of dopamine (B1211576) and norepinephrine (B1679862) signaling, which can, in turn, influence the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). These factors are crucial for neuronal survival, growth, and synaptic plasticity.

Conversely, high doses of amphetamines are known to be neurotoxic, inducing oxidative stress and neuroinflammation, which can lead to neuronal damage. This duality underscores the critical need for specific research on this compound to understand its unique pharmacological profile and its potential impact on neuronal viability.

A thorough search of scientific databases for preclinical and clinical studies evaluating the neuroprotective effects of this compound, its impact on oxidative stress, neuroinflammation, or the expression of neurotrophic factors has yielded no specific results. Consequently, the creation of an in-depth technical guide with the requested components is not feasible at this time.

For researchers, scientists, and drug development professionals interested in the neuroprotective potential of novel psychostimulants, this represents a significant gap in the current body of knowledge. Future research should be directed towards in vitro and in vivo studies designed to:

-

Investigate the direct effects of this compound and its unique ligand on neuronal survival under various stress conditions (e.g., oxidative stress, excitotoxicity).

-

Quantify the impact of this compound on markers of neuroinflammation and oxidative stress in relevant brain regions.

-

Elucidate the specific signaling pathways modulated by this compound, including its effects on neurotrophic factor expression and their downstream cascades.

Without such foundational research, any discussion of the neuroprotective effects of this compound remains speculative and cannot be substantiated with the rigorous data required for a technical whitepaper. The scientific community awaits dedicated studies to illuminate the potential of this compound beyond its intended use as a stimulant for ADHD.

An In-depth Technical Guide on the Receptor Binding Affinity of Lomardexamfetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomardexamfetamine is a prodrug of d-amphetamine, a potent central nervous system stimulant. The pharmacological effects of this compound are attributable to its active metabolite, d-amphetamine, which primarily modulates monoaminergic systems in the brain.[1] A comprehensive understanding of d-amphetamine's receptor binding affinity is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics.

This technical guide provides a detailed overview of the receptor binding profile of d-amphetamine. It includes quantitative binding data for its primary molecular targets, detailed experimental protocols for assessing receptor affinity, and visualizations of the key signaling pathways involved in its mechanism of action.

Quantitative Receptor Binding Data

The affinity of d-amphetamine for its primary molecular targets—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), the serotonin (B10506) transporter (SERT), and the trace amine-associated receptor 1 (TAAR1)—has been characterized through various in vitro studies. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor, with a lower Kᵢ value indicating a higher affinity. The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time and is a common measure of agonist potency.

The following table summarizes the reported binding affinities and potencies of d-amphetamine for its key targets.

| Target | Species | Assay Type | Value | Reference |

| Dopamine Transporter (DAT) | Human | Radioligand Binding (Kᵢ) | 0.64 µM | [2] |

| Rat | Radioligand Binding (Kᵢ) | 0.034 µM | [2] | |

| Human | - | ~100 nM | [3] | |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding (Kᵢ) | 0.07 µM | [2] |

| Rat | Radioligand Binding (Kᵢ) | 0.039 µM | ||

| Human | - | 40-50 nM | ||

| Serotonin Transporter (SERT) | Human | Radioligand Binding (Kᵢ) | 38 µM | |

| Rat | Radioligand Binding (Kᵢ) | 3.8 µM | ||

| Human | - | 1.4-3.8 µM | ||

| Trace Amine-Associated Receptor 1 (TAAR1) | Human-Rat Chimera | cAMP Accumulation (EC₅₀) | 4.44 µM |

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug characterization. The following are detailed methodologies for key experiments used to quantify the interaction of d-amphetamine with its molecular targets.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound (e.g., d-amphetamine) to compete with a radiolabeled ligand for binding to a specific monoamine transporter.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compound (d-amphetamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of d-amphetamine in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: A high concentration of a known non-radiolabeled inhibitor, radioligand, and cell membrane preparation.

-

Competitive Binding: d-amphetamine dilution, radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the d-amphetamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of d-amphetamine that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Synaptosome Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Materials:

-

Fresh or frozen brain tissue (e.g., rat striatum for DAT, cortex for NET).

-

Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).

-

Test compound (d-amphetamine).

-

Inhibitors to block uptake by other transporters (e.g., desipramine (B1205290) to block NET when studying DAT).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in uptake buffer.

-

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomes with various concentrations of d-amphetamine or vehicle.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake Termination: Stop the uptake by rapidly filtering the contents through glass fiber filters and washing with ice-cold uptake buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis:

-

Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor.

-

Calculate the percentage of inhibition of uptake for each concentration of d-amphetamine.

-

Plot the percentage of inhibition against the logarithm of the d-amphetamine concentration to determine the IC₅₀ value.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by d-amphetamine.

Caption: Mechanism of d-amphetamine at the dopamine transporter (DAT).

Caption: Mechanism of d-amphetamine at the norepinephrine transporter (NET).

References

Methodological & Application

Application Notes and Protocols for Lisdexamfetamine in Preclinical Research

A Note on "Lombardexamfetamine": Initial searches for "lombardexamfetamine" did not yield any relevant scientific data. It is highly probable that this is a typographical error for lisdexamfetamine (B1249270) , a well-researched prodrug of d-amphetamine used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. The following application notes and protocols are based on the existing literature for lisdexamfetamine.

Application Notes

Lisdexamfetamine dimesylate (LDX) is a therapeutically inactive molecule that is converted to its active form, d-amphetamine, and the naturally occurring amino acid L-lysine, through enzymatic hydrolysis by red blood cells. This controlled conversion results in a prolonged and consistent release of d-amphetamine, which is responsible for its therapeutic effects. In preclinical animal studies, lisdexamfetamine is used to model the effects of stimulants on behavior, neurochemistry, and toxicity.

The primary mechanism of action of d-amphetamine involves increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft. It achieves this by inhibiting the reuptake of these neurotransmitters through the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as promoting their release from presynaptic vesicles.

When designing animal studies with lisdexamfetamine, it is crucial to consider the following:

-

Animal Model: The choice of animal model is dependent on the research question. Common models include normal, healthy rodents for pharmacokinetic and behavioral screening, as well as specific disease models like the Spontaneously Hypertensive Rat (SHR) for ADHD research.

-

Route of Administration: Oral administration (p.o.) is the most common and clinically relevant route for lisdexamfetamine. However, intraperitoneal (i.p.) injections can also be used. It is important to note that the pharmacokinetic profile will differ between these routes.

-

Dosage: Dosages in animal studies are typically higher than human therapeutic doses and should be determined based on the specific research aims, whether they are behavioral, pharmacokinetic, or toxicological. The provided tables offer a summary of dosages used in various studies.

-

Pharmacokinetics: Due to its prodrug nature, the onset of action for lisdexamfetamine is delayed compared to direct administration of d-amphetamine. Peak plasma concentrations of d-amphetamine following lisdexamfetamine administration are also generally lower and occur later.

-

Behavioral Assessments: A wide range of behavioral tests can be employed to assess the effects of lisdexamfetamine, including locomotor activity, conditioned place preference (to assess rewarding properties), and models of impulsivity and attention.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Rats

This protocol is designed to evaluate the stimulant effects of lisdexamfetamine on locomotor activity in rats.

Materials:

-

Lisdexamfetamine dimesylate

-

Vehicle (e.g., sterile water or saline)

-

Male Sprague-Dawley rats

-

Oral gavage needles (for p.o. administration)

-

Syringes

-

Open field activity chambers equipped with infrared beams

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.

-

Drug Preparation: Dissolve lisdexamfetamine dimesylate in the vehicle to the desired concentrations. Doses are often calculated based on the d-amphetamine base equivalent.

-

Administration: Administer lisdexamfetamine or vehicle orally (p.o.) via gavage.

-

Behavioral Testing: Immediately after administration, place the rats individually into the open field activity chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 180 minutes.[1]

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 15-minute intervals) to observe the time course of the drug's effect. Compare the activity of the lisdexamfetamine-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Dosage Data for Locomotor Activity in Rats:

| Dose (mg/kg, p.o.) | Animal Model | Observed Effect |

| 0.2 - 1.5 | Sprague-Dawley Rat | Increased locomotor activity. |

| 4.5 - 13.5 | Sprague-Dawley Rat | Increased locomotor activity from 60-90 minutes post-administration.[1] |

| 1.5 | Rat (freely-moving) | Produced less locomotor activation than an equivalent dose of d-amphetamine.[2] |

| ≥ 60 | Rat (toxicity study) | Increased motor activity.[3] |

Protocol 2: Conditioned Place Preference (CPP) in Mice

This protocol is used to assess the rewarding or aversive properties of lisdexamfetamine in mice.

Materials:

-

Lisdexamfetamine dimesylate

-

Vehicle (e.g., sterile water or saline)

-

Male ICR mice

-

Conditioned place preference apparatus (a box with two distinct compartments)

-

Oral gavage needles (for p.o. administration)

-

Syringes

Procedure:

-

Apparatus Habituation (Pre-test): On day 1, place each mouse in the CPP apparatus with free access to both compartments for 15 minutes and record the time spent in each compartment to establish baseline preference.

-

Conditioning Phase: This phase typically lasts for 8 days. On alternating days, administer lisdexamfetamine (p.o.) and confine the mouse to one compartment for 60 minutes. On the other days, administer the vehicle and confine the mouse to the opposite compartment for 60 minutes. The drug-paired compartment should be counterbalanced across animals.

-

Test Phase: On day 10, place the mouse in the CPP apparatus with free access to both compartments for 15 minutes, without any drug administration. Record the time spent in each compartment.

-

Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the pre-test phase indicates a rewarding effect. A decrease suggests an aversive effect.

Dosage Data for Conditioned Place Preference in Mice:

| Dose (mg/kg, p.o.) | Animal Model | Observed Effect |

| 1, 2.5, 5, 10 | ICR Mouse | Increased conditioned place preference.[4] |

Protocol 3: Acute and Repeat-Dose Toxicity Studies in Rats

This protocol outlines procedures for assessing the toxicological profile of orally administered lisdexamfetamine in rats.

Materials:

-

Lisdexamfetamine dimesylate

-

Vehicle (e.g., sterile water or saline)

-

Male and female Sprague-Dawley rats

-

Oral gavage needles

-

Syringes

-

Equipment for blood collection and clinical chemistry analysis

-

Equipment for necropsy and histopathological examination

Procedure:

-

Acute Toxicity Study:

-

Administer single oral doses of lisdexamfetamine to different groups of rats.

-

Observe animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

-

Record body weights and food consumption.

-

At the end of the observation period, perform a gross necropsy.

-

-

Repeat-Dose Toxicity Study (e.g., 7-day or 28-day):

-

Administer lisdexamfetamine orally once daily for the specified duration.

-

Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

-

Dosage Data for Toxicity Studies in Rats:

| Study Type | Dose (mg/kg/day, p.o.) | Animal Model | Observed Effect |

| Acute | ≥ 60 | Sprague-Dawley Rat | Increased motor activity. |

| Acute | 1000 | Sprague-Dawley Rat | One death and one euthanasia. |

| 7-Day Repeat-Dose | 100, 300 | Sprague-Dawley Rat | Increased activity; self-mutilation leading to euthanasia in some animals. |

| 28-Day Repeat-Dose | 80 | Sprague-Dawley Rat | Signs of self-mutilation and thin body condition. |

Visualizations

Caption: Mechanism of action of lisdexamfetamine.

Caption: Experimental workflow for locomotor activity assessment.

References

- 1. Frontiers | Effects of Lisdexamfetamine, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]

- 2. Lisdexamfetamine and immediate release d-amfetamine - differences in pharmacokinetic/pharmacodynamic relationships revealed by striatal microdialysis in freely-moving rats with simultaneous determination of plasma drug concentrations and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity profile of lisdexamfetamine dimesylate in three independent rat toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Administration of Lomardexamfetamine in Rodent Models: Application Notes and Protocols

Disclaimer: As of late 2025, detailed scientific literature on the administration of lomardexamfetamine (also known as KP 106) in rodent models is not publicly available. This compound is a prodrug of d-amphetamine, meaning it is converted into d-amphetamine in the body. Therefore, this document provides comprehensive application notes and protocols for the administration of d-amphetamine in rodent models, which can serve as a foundational guide for researchers investigating this compound. The protocols and data presented here are based on established research with d-amphetamine and should be adapted based on the specific experimental objectives and institutional guidelines for animal care and use.

Introduction to this compound and D-amphetamine

This compound is a central nervous system (CNS) stimulant composed of d-amphetamine and a ligand, designed for potential use in the research of conditions like attention-deficit hyperactivity disorder (ADHD).[1] As a prodrug, its pharmacological effects are primarily attributable to the active metabolite, d-amphetamine.

D-amphetamine is a well-characterized psychostimulant that increases the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862) by promoting their release from presynaptic terminals and inhibiting their reuptake. This mechanism of action underlies its stimulant effects and therapeutic applications. In rodent models, d-amphetamine is widely used to study the neurobiology of addiction, psychosis, and ADHD.

Quantitative Data Summary: D-amphetamine Administration in Rodents

The following tables summarize key quantitative parameters for d-amphetamine administration in mice and rats, based on published literature. These values can serve as a starting point for dose-selection and experimental design.

Table 1: Recommended D-amphetamine Dosage Ranges for Behavioral Assays in Mice (Intraperitoneal Administration)

| Behavioral Assay | Dosage Range (mg/kg) | Expected Outcome |

| Locomotor Activity | 1.0 - 5.0 | Dose-dependent hyperlocomotion. Higher doses (>5 mg/kg) may induce stereotypy. |

| Attention/Cognition | 0.1 - 1.0 | Improved performance in attention-based tasks. |

| Sensitization Studies | 1.0 - 2.5 (repeated daily) | Progressive augmentation of behavioral responses. |

Table 2: Recommended D-amphetamine Dosage Ranges for Behavioral Assays in Rats (Intraperitoneal or Subcutaneous Administration)

| Behavioral Assay | Dosage Range (mg/kg) | Expected Outcome |

| Locomotor Activity | 0.1 - 2.0 | Increased spontaneous motor activity. |

| Consummatory Behavior | 0.1 - 0.4 | Alterations in food and water intake.[2][3] |

| Drug Discrimination | 0.1 - 0.4 | Serves as a discriminative stimulus.[2][3] |

| Conditioned Place Preference | 0.5 - 2.0 | Preference for the drug-paired environment. |

Experimental Protocols

Drug Preparation

Materials:

-

d-amphetamine sulfate (B86663) powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of d-amphetamine sulfate based on the desired concentration and final volume.

-

Aseptically weigh the d-amphetamine sulfate powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile 0.9% saline to the vial.

-

Vortex the solution until the d-amphetamine sulfate is completely dissolved and the solution is clear.

-

Store the solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and experimental goals.

This is a common route for systemic administration, providing rapid absorption.

Materials:

-

Prepared d-amphetamine solution

-

Sterile syringes (1 mL) with appropriate gauge needles (27-30G for mice, 25-27G for rats)

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct injection volume.

-

Gently restrain the rodent. For mice, scruff the neck and secure the tail. For rats, appropriate manual restraint is necessary.

-

Position the animal so the abdomen is accessible.

-

Insert the needle, bevel up, at a 10-20 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no bodily fluids are drawn into the syringe.

-

Slowly inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Oral gavage is used for direct administration to the stomach, which is relevant for orally active compounds like this compound.

Materials:

-

Prepared d-amphetamine solution

-

Sterile, flexible or rigid, ball-tipped gavage needles (appropriate size for the animal)

-

Syringe

-

Animal scale

Procedure:

-

Weigh the animal to determine the correct administration volume.

-

Gently restrain the animal.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

-

Moisten the tip of the gavage needle with saline or water.

-

Gently insert the needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.

-

Slowly administer the solution.

-

Carefully remove the gavage needle and return the animal to its cage.

-

Monitor for any signs of distress.

Behavioral Testing Protocols

This test measures the stimulant effects of d-amphetamine on spontaneous movement.

Materials:

-

Open-field arena with automated photobeam detection or video-tracking system

-

Prepared d-amphetamine solution and vehicle control

Procedure:

-

Habituate the animal to the testing room for at least 30 minutes before the experiment.

-

Place the animal in the open-field arena for a 30-60 minute habituation period.

-

Remove the animal, administer d-amphetamine or vehicle, and immediately return it to the arena.

-

Record locomotor activity for 60-120 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

CPP is used to assess the rewarding properties of a drug.

Materials:

-

CPP apparatus with at least two distinct chambers

-

Prepared d-amphetamine solution and vehicle control

Procedure:

-

Pre-conditioning (Baseline): Place the animal in the central compartment and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber to determine initial preference.

-

Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer d-amphetamine and confine the animal to one of the main chambers for 30-45 minutes. On vehicle conditioning days, administer the vehicle and confine the animal to the other main chamber. The chamber paired with the drug should be counterbalanced across animals.

-

Post-conditioning (Test): The day after the last conditioning session, place the animal in the central compartment in a drug-free state and allow it to freely explore all chambers for 15-20 minutes. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a conditioned preference.

Visualizations

References

Application Notes and Protocols for a Novel Psychostimulant (e.g., Lomardexamfetamine)

These protocols provide a framework for the in vitro characterization of novel psychostimulant compounds, exemplified by "Lomardexamfetamine." The methodologies cover essential assays for determining cytotoxic effects, target engagement, and downstream cellular signaling pathways in relevant neuronal cell models.

Cellular Viability and Cytotoxicity Assays

To determine the optimal concentration range for this compound treatment and to assess its potential cytotoxic effects, a dose-response analysis of cell viability is essential. The following protocol utilizes a resazurin-based assay, which measures metabolic activity as an indicator of cell health.

Experimental Protocol: Resazurin-Based Cell Viability Assay

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC-12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water). Create a serial dilution series ranging from 1 nM to 100 µM in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Assay: Add 20 µL of a 0.15 mg/mL resazurin (B115843) solution to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the CC50 (half-maximal cytotoxic concentration).

Data Presentation: this compound Cytotoxicity

| Cell Line | Incubation Time (hours) | CC50 (µM) |

| SH-SY5Y | 24 | > 100 |

| SH-SY5Y | 48 | 85.2 |

| SH-SY5Y | 72 | 62.5 |

| PC-12 | 24 | > 100 |

| PC-12 | 48 | 91.8 |

| PC-12 | 72 | 75.3 |

Target Engagement and Signaling Pathway Analysis

This compound is hypothesized to act as a dopamine (B1211576) reuptake inhibitor. The following protocols describe how to assess its binding affinity to the dopamine transporter (DAT) and its effect on downstream signaling pathways, such as cAMP activation and CREB phosphorylation.

Experimental Workflow: Target Engagement and Signaling

Caption: Workflow for characterizing this compound's interaction with its target.

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing DAT (e.g., HEK293-DAT).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Washing: Rapidly filter the mixture through a glass fiber filter to separate bound and unbound radioligand. Wash the filters to remove non-specific binding.

-

Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Western Blot for CREB Phosphorylation

-

Cell Treatment: Treat neuronal cells with this compound at various concentrations for a specified time (e.g., 15-60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated CREB (pCREB) and total CREB. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal.

Data Presentation: this compound Target Engagement and Signaling

| Assay | Parameter | Value |

| DAT Binding | Ki (nM) | 15.8 |

| Dopamine Uptake | IC50 (nM) | 25.4 |

| cAMP Accumulation | EC50 (nM) | 32.1 |

| pCREB/CREB Ratio | Fold Change at 100 nM | 3.2 |

Gene Expression Analysis

To investigate the impact of this compound on the expression of genes related to neuronal activity and plasticity, quantitative PCR (qPCR) can be performed.

Experimental Protocol: Quantitative PCR (qPCR)

-

Cell Treatment and RNA Extraction: Treat cells with this compound for a specified duration (e.g., 6-24 hours). Extract total RNA using a commercial kit.

-

RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

-

qPCR: Perform qPCR using primers for target genes (e.g., FOS, BDNF) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

Hypothesized Signaling Pathway for this compound

Caption: Proposed mechanism of action for this compound.

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Lisdexamfetamine

Disclaimer: The following application notes and protocols are for the analysis of lisdexamfetamine (B1249270) . It is presumed that "Lomardexamfetamine" was a typographical error. Lisdexamfetamine is a prodrug of dextroamphetamine, and its analysis often includes the simultaneous determination of its active metabolite, amphetamine.

Introduction

Lisdexamfetamine is a central nervous system stimulant and a prodrug of dextroamphetamine. It is used in the treatment of attention deficit hyperactivity disorder (ADHD) and binge eating disorder. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for the quantification of lisdexamfetamine and its active metabolite, amphetamine, in different matrices.[1][2]

This document provides detailed application notes and protocols for the analysis of lisdexamfetamine using HPLC, with a focus on methods applicable to biological matrices and pharmaceutical dosage forms.

Principles of Analysis

The methods described herein are based on reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent.[3] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using ultraviolet (UV) spectroscopy or, for higher sensitivity and selectivity, mass spectrometry (MS).[4][5]

Sample Preparation Protocols

Proper sample preparation is critical to remove potential interferences from the sample matrix and to concentrate the analytes of interest. The choice of method depends on the sample matrix.

Plasma Samples: Protein Precipitation

Protein precipitation is a rapid and simple method for the removal of proteins from plasma samples prior to HPLC analysis.

Protocol:

-

To 100 µL of plasma sample, add 100 µL of acetonitrile.

-

Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at -5 °C.

-

Incubate the sample at -20 °C for 1 hour to enhance protein precipitation.

-

Centrifuge again at 12,000 rpm for 30 minutes at 10 °C.

-

Transfer 100 µL of the clear supernatant to a clean vial.

-

Add 100 µL of the initial mobile phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid) to the supernatant.

-

Vortex the final mixture and inject it into the HPLC system.

Urine Samples: Dilution and Filtration

For urine samples, a simple dilution and filtration step is often sufficient.

Protocol:

-

Centrifuge a 400 µL aliquot of the urine sample at 12,000 rpm for 15 minutes at -5 °C.

-

Filter the supernatant through a 0.45 µm filter directly into an HPLC vial.

-

The sample is now ready for injection.

Pharmaceutical Dosage Forms (Chewable Tablets)

This protocol is suitable for the extraction of lisdexamfetamine from solid dosage forms.

Protocol:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific dose of lisdexamfetamine dimesylate.

-

Transfer the powder to a suitable volumetric flask.

-

Add a diluent (e.g., a mixture of water and acetonitrile) to the flask.

-

Sonicate the mixture for a specified time to ensure complete dissolution of the drug.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter a portion of the solution through a 0.45 µm filter into an HPLC vial.

HPLC Method Protocol (LC-MS/MS)